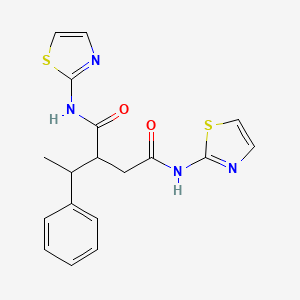![molecular formula C16H15ClN2O3S B4191640 2-[(2-chlorobenzyl)thio]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B4191640.png)
2-[(2-chlorobenzyl)thio]-N-(4-methyl-2-nitrophenyl)acetamide
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBMN and is a member of the thioacetamide family of compounds. CBMN is a yellow crystalline powder that is soluble in organic solvents and is often used in laboratory experiments.
Mécanisme D'action
The mechanism of action of CBMN is not fully understood, but research has suggested that it may work by inhibiting key enzymes involved in the growth and survival of microorganisms. CBMN has also been shown to modulate the activity of certain immune cells, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CBMN has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CBMN is able to inhibit the growth of a range of microorganisms, including fungi and bacteria. CBMN has also been shown to reduce the production of inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
CBMN has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in a range of solvents, making it easy to handle and use in experiments. CBMN is also relatively inexpensive, making it an attractive option for researchers on a budget. However, CBMN has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are many potential future directions for research on CBMN. One area of interest is the development of new drugs based on the structure of CBMN. Researchers are also interested in exploring the potential of CBMN as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of CBMN and its potential applications in other areas of research.
Applications De Recherche Scientifique
CBMN has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that CBMN exhibits potent antifungal and antibacterial activity, making it a promising candidate for the development of new drugs to combat infections caused by these microorganisms. CBMN has also been shown to possess anti-inflammatory properties, which could make it a potential treatment for a range of inflammatory diseases.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11-6-7-14(15(8-11)19(21)22)18-16(20)10-23-9-12-4-2-3-5-13(12)17/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGWXHVYEQTDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methyl-2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4191557.png)
![{5-[(4-tert-butylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B4191562.png)
![4-chloro-N-[1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4191569.png)
![N-isobutyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4191577.png)

![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B4191594.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4191596.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4191597.png)
![3-(2-chlorophenyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4191605.png)
![methyl 4-{[3,5-bis(acetyloxy)benzoyl]amino}benzoate](/img/structure/B4191619.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4191632.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191646.png)
![N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4191651.png)
